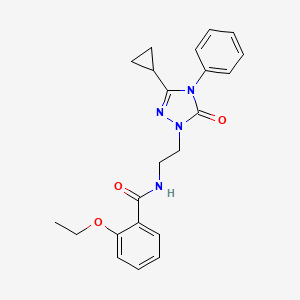

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-2-29-19-11-7-6-10-18(19)21(27)23-14-15-25-22(28)26(17-8-4-3-5-9-17)20(24-25)16-12-13-16/h3-11,16H,2,12-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZNXTCHXMTXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its biological activity. The molecular formula is , with a molecular weight of 445.5 g/mol. The structural components include:

- Triazole moiety : Implicated in various biological activities.

- Ethoxybenzamide : Enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives of triazoles can show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide have been tested against strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL depending on the specific derivative and structural modifications .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Triazole Derivative A | 0.125 | S. aureus |

| Triazole Derivative B | 8 | E. coli |

Anticancer Activity

The triazole scaffold has also been associated with anticancer properties. Studies have indicated that certain triazole derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide may act as an enzyme inhibitor. Research suggests that triazole derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition contributes to their antibacterial activity.

Case Studies

Case Study 1: Antibacterial Screening

A study evaluated a series of triazole derivatives for their antibacterial efficacy against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced the antibacterial potency of these compounds. The compound under discussion was among those that exhibited promising results in preliminary screenings .

Case Study 2: Anticancer Effects

In another investigation focusing on anticancer properties, several triazole derivatives were synthesized and tested against human cancer cell lines. Results showed that specific modifications led to increased cytotoxicity compared to standard chemotherapeutics . The compound's structural features likely play a critical role in its mechanism of action.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can effectively inhibit various bacterial strains. For instance, Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported in the range of 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with cellular targets involved in proliferation. Some studies have demonstrated that triazole derivatives can inhibit cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : Binding to specific receptors could modulate signaling pathways associated with inflammation or tumor growth.

Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of various triazole derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that compounds structurally akin to N-(2-(3-cyclopropyl...) exhibited MIC values significantly lower than traditional antibiotics like oxytetracycline.

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability and induced apoptosis at concentrations as low as 10 µM.

Pharmaceutical Development

The unique structural features of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide make it a promising candidate for the development of new antimicrobial and anticancer agents. Its ability to interact with specific biological targets can be harnessed in drug design processes.

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinities and interactions of this compound with various biological targets. These computational approaches help in understanding the potential efficacy and safety profiles before proceeding to experimental validations.

Comparison with Similar Compounds

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| Target Compound | Data unavailable | Data unavailable |

| 7a | 12.5 | 6.25 |

| 7b | 25.0 | 3.12 |

Agrochemical Analogues: Triazolone Herbicides

Carfentrazone-ethyl () is a triazolone herbicide with a trifluoromethylphenyl group and ester linkage. Key comparisons include:

- Substituent Effects : The target compound’s cyclopropyl and ethoxybenzamide groups may reduce phytotoxicity compared to carfentrazone-ethyl’s electrophilic trifluoromethyl group.

- Mode of Action: Carfentrazone-ethyl inhibits protoporphyrinogen oxidase (PPO), while the target compound’s mechanism remains uncharacterized.

Table 2: Physicochemical Properties

| Property | Target Compound | Carfentrazone-ethyl |

|---|---|---|

| Molecular Weight | ~438 g/mol | 412 g/mol |

| LogP (Lipophilicity) | ~3.2 (estimated) | 3.8 |

| Topological Polar Surface Area | 106 Ų | 78 Ų |

Benzamide-Linked Triazolone Derivatives

The compound VU0540616-1 () shares the triazolone-ethyl-benzamide scaffold but replaces 2-ethoxybenzamide with benzothiazole-2-carboxamide. Differences include:

- Biological Targets : Benzothiazole derivatives often target enzymes like kinases or proteases, while ethoxybenzamide may favor receptor-based interactions (e.g., GPCRs) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide and related triazolone derivatives?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazol-5-one core. For example, derivatives are synthesized by reacting 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) under reflux conditions in aprotic solvents like ethanol or DMF. Subsequent functionalization of the ethyl linker and benzamide group requires coupling agents (e.g., EDC/HOBt) and purification via column chromatography .

Q. How is the pKa of this compound determined experimentally, and what solvents are optimal for such analyses?

Potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, tert-butyl alcohol, DMF, acetone) are standard. The half-neutralization potential (HNP) is derived from titration curves, and pKa values are calculated using the Henderson-Hasselbalch equation. Solvent choice significantly impacts acidity; for example, acetone stabilizes ionized forms, yielding lower pKa values compared to alcohols .

| Solvent | Average pKa Range for Triazolone Derivatives | Reference |

|---|---|---|

| Isopropyl alcohol | 8.2–9.5 | |

| DMF | 7.8–8.9 |

Q. What spectroscopic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) confirms substitution patterns and regiochemistry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally similar triazolone derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

Yield optimization requires careful control of reaction parameters:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps.

- Temperature : Maintaining 60–80°C during amide coupling to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.

- Purification : Gradient elution in flash chromatography improves separation of byproducts .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Discrepancies often arise from substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety may enhance kinase inhibition, while bulky substituents (e.g., cyclopropyl) could reduce bioavailability. Validate conflicting data via:

- Dose-response assays to confirm potency thresholds.

- Molecular docking studies to compare binding affinities across analogs .

Q. What strategies are effective in structure-activity relationship (SAR) studies for this compound?

Systematic SAR analysis involves:

- Substituent variation : Modifying the cyclopropyl, phenyl, or ethoxy groups to assess impacts on target binding.

- Bioisosteric replacement : Replacing the triazolone ring with oxadiazole or imidazoline cores to evaluate scaffold flexibility.

- Pharmacokinetic profiling : Measuring logP and metabolic stability in microsomal assays .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict binding modes and electronic properties. For example, docking into kinase ATP-binding pockets (e.g., EGFR or CDK2) using AutoDock Vina can prioritize analogs for synthesis .

Q. How does solvent polarity influence the compound’s stability during long-term storage?

Stability studies in aprotic solvents (e.g., DMSO) show minimal degradation over 6 months at -20°C, while protic solvents (e.g., methanol) accelerate hydrolysis of the triazolone ring. Lyophilization in inert atmospheres (argon) is recommended for solid-state storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.